molecular formula C20H27IOSi B13975600 Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- CAS No. 149365-02-6

Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl-

Cat. No.: B13975600
CAS No.: 149365-02-6
M. Wt: 438.4 g/mol
InChI Key: HQVMOFQRAHSRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- is a chemical compound with the molecular formula C18H23IOSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties. This compound is particularly notable for its use in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-iodobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would produce a silanol.

Scientific Research Applications

Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- exerts its effects is primarily through the formation of stable carbon-silicon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of drug molecules.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (1,1-diethyl-4-iodobutoxy)(1,1-dimethylethyl)dimethyl-
  • tert-Butyl(4-iodobutoxy)dimethylsilane

Uniqueness

Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties. For example, the presence of the iodine atom allows for versatile substitution reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity and stability.

Properties

CAS No.

149365-02-6

Molecular Formula

C20H27IOSi

Molecular Weight

438.4 g/mol

IUPAC Name

tert-butyl-(4-iodobutoxy)-diphenylsilane

InChI

InChI=1S/C20H27IOSi/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,10-11,16-17H2,1-3H3

InChI Key

HQVMOFQRAHSRKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.